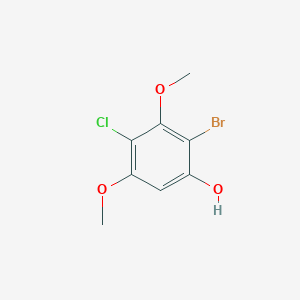
2-Bromo-4-chloro-3,5-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8BrClO3 and a molecular weight of 267.504 g/mol It is a substituted phenol, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,5-dimethoxyphenol typically involves the bromination and chlorination of 3,5-dimethoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-3,5-dimethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-4-chloro-3,5-dimethoxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-chloro-3,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The methoxy groups can also influence its solubility and reactivity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
2-Bromo-4-chloro-3,5-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group and fluorine atom.
2-Bromo-1-(4-chloro-3,5-dinitrophenyl)ethanone: Contains nitro groups and an ethanone moiety.
Uniqueness
2-Bromo-4-chloro-3,5-dimethoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H8BrClO3 |
|---|---|
分子量 |
267.50 g/mol |
IUPAC名 |
2-bromo-4-chloro-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8BrClO3/c1-12-5-3-4(11)6(9)8(13-2)7(5)10/h3,11H,1-2H3 |
InChIキー |
ACCMBNYIFNNVLL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)O)Br)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



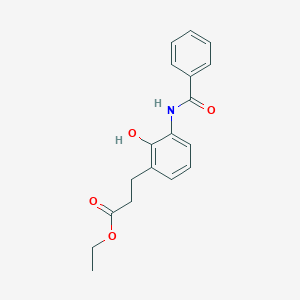
![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)

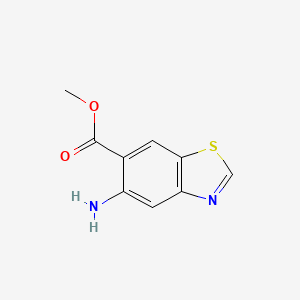
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
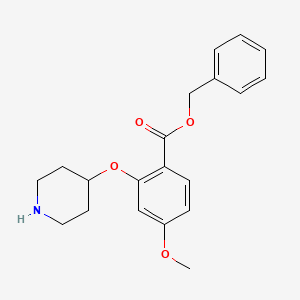
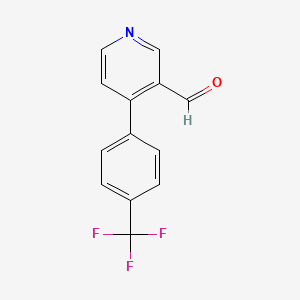
![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
